
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, often involves the use of cyclic or acyclic precursors . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Hydrogen-bonded Supramolecular Networks
Research on N,N'-bis(4-pyridylmethyl)oxalamide has demonstrated its ability to form extended supramolecular networks through hydrogen bonding. This property is significant for the development of materials with specific molecular architectures, potentially useful in nanotechnology and materials science (Lee, 2010).
Electroanalytic and Spectroscopic Properties
Studies on N-substituted poly(bis-pyrrole) films have shown strong stability, reversible redox processes, and good electrochromic properties. This research highlights the potential of such compounds in electrochromic devices, metal recovery, and ion sensors (Mert, Demir, & Cihaner, 2013).
Catalytic Applications
Copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes have been enhanced using oxalamide derivatives as ligands. This advancement is crucial for creating a wide variety of internal alkynes, indicating the role of such compounds in facilitating organic synthesis and chemical production (Chen, Li, Xu, & Ma, 2023).
Polymerization Control
The role of oxalamide derivatives in improving the control over polymerization processes, as seen in the study of isoprene polymerization, suggests their importance in the manufacture of polymers with desired properties (Harrisson, Couvreur, & Nicolas, 2012).
Propriétés
IUPAC Name |
N'-propan-2-yl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)19-17(22)16(21)18-10-9-14-5-7-15(8-6-14)20-11-3-4-12-20/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSRCMUJDHGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

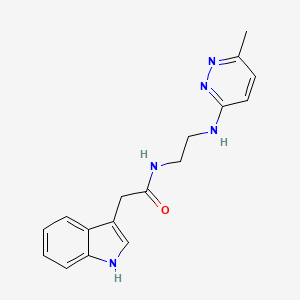
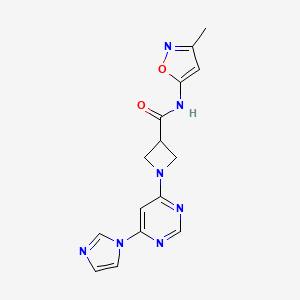
![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)
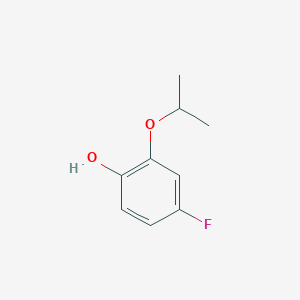
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)
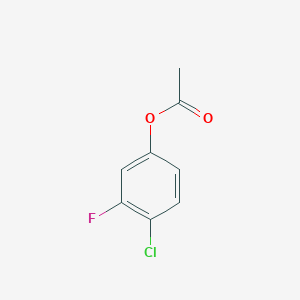
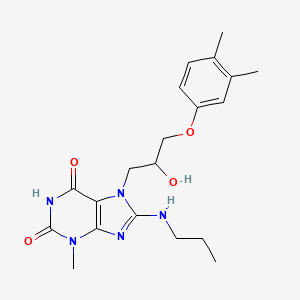
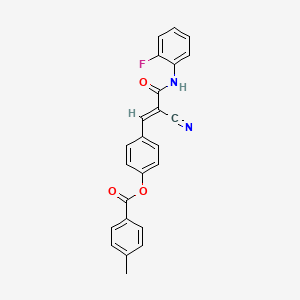
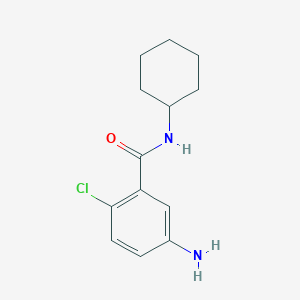
![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)
![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)
